molecular formula C25H22ClN9O4S B11509621 5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11509621
M. Wt: 580.0 g/mol
InChI Key: ZEFJCGGKWQGNPZ-UHFFFAOYSA-N
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Description

The compound 5-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic molecule that features a variety of functional groups, including a triazole ring, a purine derivative, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine derivative and the triazole ring. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of a chlorophenylmethyl group with a purine precursor under specific conditions to yield the desired purine derivative.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a phenyl-substituted precursor.

    Coupling Reactions: The final compound is obtained by coupling the purine derivative with the triazole ring through a series of amide bond formations and thiol-based reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and purine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The purine derivative may interact with nucleotide-binding sites, while the triazole ring could engage in hydrogen bonding and π-π interactions with proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a purine derivative with a triazole ring, providing a unique scaffold that can interact with multiple biological targets. This structural complexity offers potential for the development of novel therapeutic agents.

Properties

Molecular Formula

C25H22ClN9O4S

Molecular Weight

580.0 g/mol

IUPAC Name

5-[[2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C25H22ClN9O4S/c1-32-22-19(23(38)33(2)25(32)39)34(12-14-8-10-15(26)11-9-14)24(29-22)40-13-17(36)28-21-18(20(27)37)30-35(31-21)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,27,37)(H,28,31,36)

InChI Key

ZEFJCGGKWQGNPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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